molecular formula C9H8BrClO B11747881 1-(4-Bromo-3-chlorophenyl)propan-1-one

1-(4-Bromo-3-chlorophenyl)propan-1-one

Cat. No.: B11747881
M. Wt: 247.51 g/mol
InChI Key: KATXLVBQIMRMHP-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H8BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-chlorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(4-chlorophenyl)propan-1-one. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)propan-1-one involves its interaction with various molecular targets. The bromine and chlorine atoms on the phenyl ring make it a highly reactive compound, capable of undergoing nucleophilic substitution reactions. These reactions can modify the compound’s structure and properties, leading to its diverse applications in different fields .

Comparison with Similar Compounds

  • 2-Bromo-1-(3-chlorophenyl)propan-1-one
  • 1-(3-Bromo-4-chlorophenyl)propan-1-one
  • 1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one

Comparison: 1-(4-Bromo-3-chlorophenyl)propan-1-one is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it a valuable compound in organic synthesis and research .

Properties

Molecular Formula

C9H8BrClO

Molecular Weight

247.51 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H8BrClO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3

InChI Key

KATXLVBQIMRMHP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

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